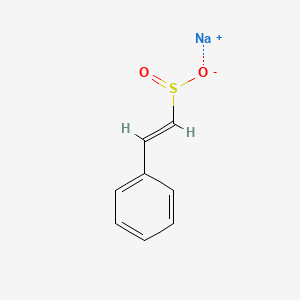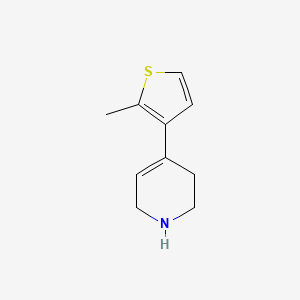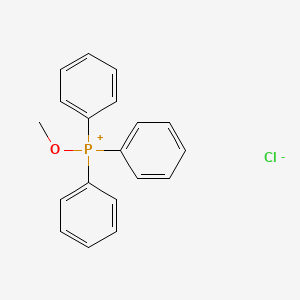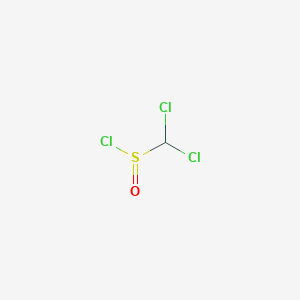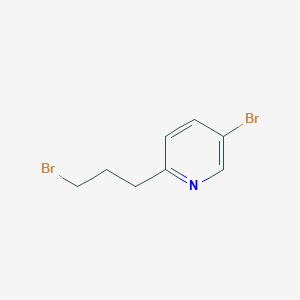
5-Bromo-2-(3-bromopropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-bromopropyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 3-bromopropyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromopropyl)pyridine typically involves the bromination of 2-(3-bromopropyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(3-bromopropyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 2-(3-propyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-(3-propyl)pyridine.
Applications De Recherche Scientifique
5-Bromo-2-(3-bromopropyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of functional materials, such as liquid crystals and organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(3-bromopropyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(3-chloropropyl)pyridine: Similar structure but with a chlorine atom instead of a bromine atom at the 3-position of the propyl group.
5-Bromo-2-(3-fluoropropyl)pyridine: Similar structure but with a fluorine atom instead of a bromine atom at the 3-position of the propyl group.
5-Bromo-2-(3-iodopropyl)pyridine: Similar structure but with an iodine atom instead of a bromine atom at the 3-position of the propyl group.
Uniqueness
5-Bromo-2-(3-bromopropyl)pyridine is unique due to the presence of two bromine atoms, which can enhance its reactivity and binding properties. The bromine atoms can participate in halogen bonding, making the compound a valuable tool in medicinal chemistry and material science. Additionally, the compound’s specific substitution pattern allows for selective functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Formule moléculaire |
C8H9Br2N |
|---|---|
Poids moléculaire |
278.97 g/mol |
Nom IUPAC |
5-bromo-2-(3-bromopropyl)pyridine |
InChI |
InChI=1S/C8H9Br2N/c9-5-1-2-8-4-3-7(10)6-11-8/h3-4,6H,1-2,5H2 |
Clé InChI |
GFCQLZADDKPHKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)
![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)


![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)
